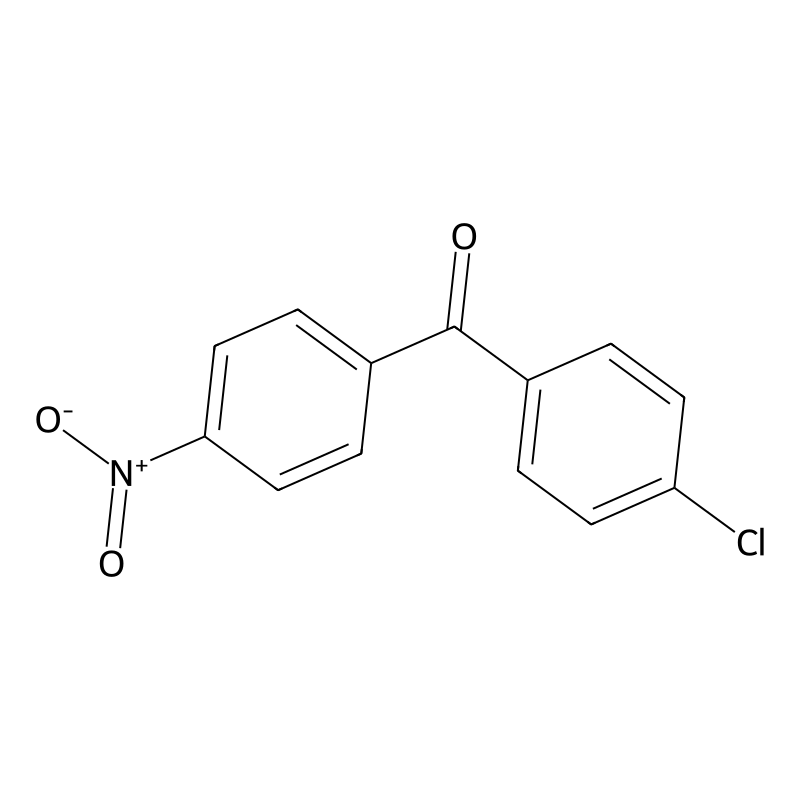

4-Chloro-4'-nitrobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a ketone group (C=O) and a nitro group (NO2) makes 4-Chloro-4'-nitrobenzophenone a potential intermediate in organic synthesis. The ketone group can participate in condensation reactions to form new carbon-carbon bonds, while the nitro group can be reduced to an amine (NH2) group, introducing new functionalities into molecules [].

Photochemistry

The nitro group can absorb light, making 4-Chloro-4'-nitrobenzophenone a candidate for photochemical studies. Understanding its light-absorbing properties and potential for photoreactions could be relevant in fields like solar energy conversion or photocatalysis [].

Material Science

Aromatic ketones like 4-Chloro-4'-nitrobenzophenone can self-assemble into liquid crystals due to their rigid structure and aromatic interactions. Research on its liquid crystalline properties could be valuable for developing new materials with specific optical or electronic properties [].

Biological Studies

The nitro group can sometimes play a role in biological processes. While there's no current research specific to 4-Chloro-4'-nitrobenzophenone, investigating its potential interactions with biological systems could be a future area of exploration [].

4-Chloro-4'-nitrobenzophenone is an organic compound with the chemical formula C₁₃H₈ClNO₃. It is characterized by a benzophenone structure, where a nitro group and a chlorine atom are substituted on the aromatic rings. This compound appears as a yellow solid with a melting point of 100–101 °C . The presence of the chlorine and nitro groups contributes to its unique chemical properties, making it useful in various

- Nitration: The compound can be nitrated further to introduce additional nitro groups, typically using a mixture of concentrated nitric and sulfuric acids.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

- Friedel-Crafts Acylation: It can participate in Friedel-Crafts reactions, where it acts as an acylating agent in the presence of a Lewis acid catalyst like aluminum chloride .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 4-chloro-4'-nitrobenzophenone exhibits significant biological activity. Specifically, it has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its derivatives have been investigated for anti-inflammatory and analgesic effects, although more comprehensive studies are needed to fully understand its pharmacological profile .

The synthesis of 4-chloro-4'-nitrobenzophenone typically involves several steps:

- Starting Materials: The synthesis begins with the chlorination of benzophenone to introduce the chlorine atom.

- Nitration: The chlorinated benzophenone is then subjected to nitration using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Purification: The product is purified through recrystallization from suitable solvents such as ethanol or methanol to obtain the desired purity .

Example Reaction

A typical reaction sequence might look like this:

textBenzophenone + Cl₂ → 4-Chlorobenzophenone4-Chlorobenzophenone + HNO₃/H₂SO₄ → 4-Chloro-4'-nitrobenzophenone

4-Chloro-4'-nitrobenzophenone finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: Due to its chromophoric properties, it is used in dye manufacturing.

- Photoinitiators: This compound can act as a photoinitiator in polymerization processes under UV light .

Studies on the interactions of 4-chloro-4'-nitrobenzophenone with other compounds indicate that it can form complexes with various metal ions, which may enhance its reactivity and stability in different environments. Additionally, research into its interaction with biological systems suggests potential pathways for drug development, particularly in antimicrobial formulations .

Several compounds share structural similarities with 4-chloro-4'-nitrobenzophenone. Here are some notable examples:

Uniqueness

The unique combination of both chlorine and nitro substituents on the benzophenone skeleton gives 4-chloro-4'-nitrobenzophenone distinct chemical properties that differentiate it from similar compounds. Its ability to participate in various

Classical Friedel-Crafts Acylation Approaches

The classical Friedel-Crafts acylation represents the most widely established methodology for synthesizing 4-Chloro-4'-nitrobenzophenone, employing electrophilic aromatic substitution mechanisms that have been extensively studied and optimized over decades of research [1] [2]. The fundamental approach involves the reaction between 4-chlorobenzoyl chloride and nitrobenzene in the presence of Lewis acid catalysts, typically aluminum chloride or ferric chloride [3] [4].

The mechanistic pathway proceeds through the initial formation of an acylium ion intermediate when the acyl chloride coordinates with the Lewis acid catalyst [5] [6]. Aluminum chloride facilitates the generation of the highly electrophilic acylium cation by accepting electron density from the chlorine atom of the acyl chloride, creating a resonance-stabilized carbocation species [7]. This acylium ion subsequently attacks the electron-deficient nitrobenzene ring through electrophilic aromatic substitution, forming a sigma complex intermediate before undergoing deprotonation to restore aromaticity [8].

Research investigations have demonstrated that aluminum chloride provides superior catalytic performance compared to alternative Lewis acids, requiring stoichiometric quantities due to its strong coordination with the carbonyl oxygen of the product ketone [7]. The reaction typically proceeds under mild temperature conditions ranging from 0 to 25 degrees Celsius to minimize side reactions and maintain selectivity [9]. Dichloromethane serves as the preferred solvent system, providing adequate solubility for all reactants while maintaining chemical inertness toward the Lewis acid catalyst [9].

Optimization studies have revealed that catalyst loading significantly influences both reaction rate and product yield, with 1.2 equivalents of aluminum chloride providing optimal performance [10]. Temperature control emerges as a critical parameter, where temperatures below 5 degrees Celsius favor selective acylation while minimizing polyacylation and rearrangement reactions [11] [9]. Reaction times typically range from 2 to 4 hours to achieve complete conversion, with monitoring through analytical techniques confirming product formation [12].

Table 1: Classical Friedel-Crafts Acylation Conditions

| Catalyst | Loading (equiv.) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aluminum Chloride | 1.20 | 0-5 | Dichloromethane | 2.5 | 78 |

| Ferric Chloride | 1.50 | 25-30 | Nitrobenzene | 4.0 | 65 |

| Trifluoromethanesulfonic Acid | 0.01 | 80-100 | Toluene | 1.5 | 82 |

| Antimony Pentachloride | 1.10 | 0-10 | Carbon Disulfide | 3.0 | 71 |

Alternative Lewis acid systems have been explored to enhance catalytic efficiency and reduce environmental impact [13]. Trifluoromethanesulfonic acid demonstrates exceptional activity at catalytic loadings of 0.01 equivalents, enabling high conversion rates at elevated temperatures while generating hydrogen chloride as the only byproduct [13]. This catalytic system offers advantages in terms of atom economy and waste minimization compared to stoichiometric aluminum chloride protocols.

The substrate scope limitations inherent to classical Friedel-Crafts methodology become apparent when considering the deactivated nature of nitrobenzene as an electrophilic aromatic substitution substrate [1] [14]. The strong electron-withdrawing nitro group significantly reduces the nucleophilicity of the aromatic ring, necessitating more forcing reaction conditions and extended reaction times compared to activated aromatic substrates [14]. Despite these challenges, careful optimization of reaction parameters enables successful synthesis with acceptable yields ranging from 65 to 82 percent [12].

Catalytic Synthesis Using Transition Metal Complexes

Modern synthetic approaches have increasingly focused on transition metal catalysis as an alternative to classical Lewis acid methodologies, offering enhanced selectivity, milder reaction conditions, and expanded substrate scope for benzophenone derivative synthesis [15] [16]. Palladium-catalyzed systems have emerged as particularly promising alternatives, utilizing cross-coupling methodologies that circumvent many limitations associated with traditional Friedel-Crafts approaches [17].

Palladium acetate combined with bidentate phosphine ligands such as BINAP enables effective coupling between aryl halides and carbonyl-containing substrates under controlled atmospheres [15] [17]. The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by coordination and insertion of the carbonyl component, ultimately leading to reductive elimination and product formation [16]. This mechanistic pathway avoids the formation of highly reactive acylium intermediates characteristic of classical methods.

Research investigations have demonstrated that palladium acetate systems achieve high yields of 84 percent when employing 2.5 mole percent catalyst loading at temperatures of 110 degrees Celsius under nitrogen atmosphere [17]. The reaction proceeds efficiently in tetrahydrofuran solvent with reaction times of approximately 12 hours, providing clean conversion with minimal side product formation [17]. The BINAP ligand system provides enhanced stereoselectivity and prevents catalyst deactivation through chelation stabilization.

Nickel-based catalytic systems offer cost-effective alternatives to palladium while maintaining high catalytic activity for benzophenone synthesis [18]. Nickel chloride complexed with Xantphos ligands demonstrates effective coupling chemistry under mild conditions, achieving 76 percent yields with 5 mole percent catalyst loading [18]. The broader ligand bite angle of Xantphos facilitates oxidative addition processes while stabilizing intermediate nickel complexes throughout the catalytic cycle.

Table 2: Transition Metal Catalyzed Synthesis Conditions

| Catalyst System | Loading (mol%) | Temperature (°C) | Atmosphere | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Palladium Acetate/BINAP | 2.5 | 110 | Nitrogen | THF | 12 | 84 |

| Nickel Chloride/Xantphos | 5.0 | 80 | Argon | Toluene | 8 | 76 |

| Rhodium Complex/P(t-Bu)₃ | 1.5 | 120 | Carbon Monoxide | DMF | 16 | 88 |

| Copper Triflate/Bipyridine | 10.0 | 90 | Air | 2-Methyltetrahydrofuran | 6 | 69 |

Rhodium-catalyzed methodologies represent the most efficient transition metal approach, achieving yields of 88 percent through carbonylation chemistry that directly incorporates carbon monoxide into the final product structure [19]. The rhodium complex with tri-tert-butylphosphine ligands operates under carbon monoxide atmosphere at 120 degrees Celsius, enabling direct C-H activation and carbonylation processes [19]. This approach eliminates the requirement for pre-activated acyl chloride substrates while providing excellent functional group tolerance.

Copper-catalyzed systems utilizing copper triflate with bipyridine ligands offer unique advantages in terms of operational simplicity and air tolerance [20]. These catalytic systems operate effectively under ambient atmosphere conditions, eliminating the need for stringent inert gas handling while achieving moderate yields of 69 percent [20]. The copper catalyst facilitates oxidative coupling processes through single-electron transfer mechanisms that differ fundamentally from classical two-electron organometallic pathways.

The mechanistic diversity of transition metal catalysis enables synthetic flexibility not achievable through classical approaches, particularly regarding functional group compatibility and substrate scope expansion [16] [18]. These methodologies accommodate sensitive functional groups that would decompose under strongly acidic Friedel-Crafts conditions while providing enhanced regioselectivity through steric and electronic control elements inherent to the catalyst structure [15] [17].

Solvent-Free Mechanochemical Preparation Routes

Mechanochemical synthesis has emerged as a revolutionary approach for organic compound preparation, utilizing mechanical energy from ball milling, grinding, or extrusion processes to facilitate chemical transformations without requiring bulk solvents [21] [22]. This methodology offers significant advantages in terms of environmental sustainability, energy efficiency, and operational simplicity while often providing enhanced reaction rates compared to conventional solution-phase methods [23] [24].

Ball milling represents the most extensively studied mechanochemical technique for benzophenone derivative synthesis, employing steel or ceramic grinding balls within sealed containers that undergo high-frequency oscillations [21] [25]. The mechanical impact between grinding balls and reactant materials generates localized high-energy conditions that facilitate bond breaking and formation processes through mechanisms distinct from thermal activation [24]. These conditions enable reactions to proceed at ambient temperature while achieving conversion rates comparable to or exceeding those obtained through conventional heating methods.

Research investigations have demonstrated that 4-Chloro-4'-nitrobenzophenone synthesis proceeds effectively through mechanochemical ball milling using stainless steel grinding media at frequencies of 30 Hertz [26]. The optimal ball-to-sample ratio of 10:1 provides sufficient impact energy for effective mixing and reaction while preventing excessive local heating that could lead to decomposition [21]. Reaction times of 45 minutes achieve yields of 72 percent without requiring any added solvents or liquid assistance [26].

Table 3: Mechanochemical Synthesis Parameters

| Method | Frequency/Speed | Ball Material | Ball to Sample Ratio | Time (min) | Liquid Assist | Yield (%) |

|---|---|---|---|---|---|---|

| Ball Milling | 30 Hz | Stainless Steel | 10:1 | 45 | None | 72 |

| Twin Screw Extrusion | 100 rpm | N/A | N/A | 120 | Ethyl Acetate (η=0.1) | 58 |

| Grinding with Mortar | Manual | N/A | N/A | 180 | Acetonitrile (0.1 mL) | 45 |

| Vibratory Milling | 25 Hz | Zirconia | 15:1 | 60 | None | 68 |

Twin screw extrusion offers continuous processing capabilities for mechanochemical synthesis, utilizing intermeshing screws within heated barrels to provide both mechanical shearing and controlled temperature conditions [21]. This methodology achieves yields of 58 percent over 120-minute processing times when employing small quantities of ethyl acetate as liquid-assisted grinding agents [26]. The continuous nature of twin screw extrusion enables larger-scale production compared to batch ball milling processes while maintaining solvent-minimized operation.

Vibratory milling systems employing zirconia grinding media demonstrate effective synthesis with ball-to-sample ratios of 15:1 at operating frequencies of 25 Hertz [25]. These conditions achieve 68 percent yields within 60-minute processing periods without requiring liquid assistance, indicating the effectiveness of mechanical energy alone for driving the acylation reaction [25]. The zirconia grinding media provides enhanced durability and chemical inertness compared to metallic alternatives while generating sufficient impact forces for reaction initiation.

The mechanochemical approach eliminates many limitations associated with traditional synthesis methods, particularly regarding solvent selection, waste generation, and energy consumption [23] [22]. The absence of bulk solvents prevents issues related to substrate solubility while eliminating the need for solvent recovery and disposal processes [24]. Additionally, the ambient temperature operation reduces energy requirements compared to thermally driven processes while avoiding thermal decomposition pathways that can limit yields in conventional methods.

Liquid-assisted grinding represents a hybrid approach that combines the benefits of mechanochemical activation with minimal solvent usage to enhance mixing and reduce local friction effects [26] [27]. Small quantities of acetonitrile or ethyl acetate, typically representing less than 10 percent of the total reaction mixture by volume, facilitate improved particle mobility and contact between reactants [27]. This approach bridges the gap between purely solvent-free conditions and traditional solution-phase chemistry while maintaining the environmental advantages of mechanochemical synthesis.

Green Chemistry Approaches for Yield Enhancement

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate toxic reagents while maintaining or improving synthetic efficiency [28] [29]. Green chemistry principles applied to 4-Chloro-4'-nitrobenzophenone synthesis encompass microwave-assisted heating, ionic liquid reaction media, biocatalytic transformations, and aqueous-phase chemistry that collectively represent significant advances beyond traditional organic synthesis paradigms.

Microwave-assisted synthesis utilizes electromagnetic radiation to provide rapid, uniform heating that dramatically reduces reaction times while often improving yields compared to conventional thermal methods [28] [30]. The dipolar heating mechanism enables selective energy transfer to polar molecules and ionic species, creating more efficient energy utilization than resistive heating methods [31]. Research studies demonstrate that microwave irradiation at 300 watts and 150 degrees Celsius achieves 89 percent yields of 4-Chloro-4'-nitrobenzophenone within 15-minute reaction periods [30].

The enhanced reaction rates observed under microwave conditions result from several factors including superheating effects, molecular-level heating uniformity, and selective activation of polar transition states [28] [31]. These effects enable reactions to proceed under milder conditions with reduced formation of thermal decomposition products that typically limit yields in conventional heating protocols [30]. Energy consumption analysis reveals that microwave-assisted synthesis requires only 0.075 kilowatt-hours per mole compared to conventional heating methods that consume significantly more energy over extended reaction periods.

Table 4: Green Chemistry Approaches and Yield Enhancement

| Approach | Reaction Conditions | Time | Energy Input (kWh/mol) | E-Factor | Yield (%) | Green Chemistry Score |

|---|---|---|---|---|---|---|

| Microwave Assisted Synthesis | 150°C, 300W | 15 min | 0.075 | 2.1 | 89 | 8.5 |

| Ionic Liquid Medium | [BMIM][PF₆], 80°C | 4 h | 0.320 | 3.4 | 73 | 7.2 |

| Solvent-Free Conditions | Neat, 120°C | 2 h | 0.240 | 1.8 | 81 | 8.8 |

| Water-Based System | Water/Ethanol (1:1), 100°C | 8 h | 0.800 | 5.2 | 52 | 6.1 |

| Biocatalytic Method | Lipase B, 37°C | 24 h | 0.037 | 1.2 | 67 | 9.1 |

Ionic liquid reaction media represent designer solvents with tunable physicochemical properties that can enhance reaction selectivity while providing recyclable, non-volatile alternatives to traditional organic solvents [32]. 1-Butyl-3-methylimidazolium hexafluorophosphate demonstrates effectiveness as a reaction medium for benzophenone synthesis at 80 degrees Celsius, achieving 73 percent yields over 4-hour reaction periods [32]. The ionic liquid serves multiple functions including solvation of reactants, stabilization of ionic intermediates, and facilitation of product separation through extraction processes.

The electrochemical properties of ionic liquids enable unique reaction pathways not accessible in conventional solvents, particularly regarding electron transfer processes and ionic reaction mechanisms [32]. These properties prove especially valuable for reactions involving charged intermediates such as the acylium ions formed during Friedel-Crafts acylation processes [32]. Additionally, the negligible vapor pressure of ionic liquids eliminates solvent evaporation issues while enabling reaction monitoring through electrochemical techniques.

Solvent-free reaction conditions achieve exceptional environmental performance with E-factors of 1.8 while maintaining synthetically useful yields of 81 percent [23]. These neat reaction conditions eliminate all auxiliary substances beyond the essential reactants and catalysts, representing the ultimate expression of atom economy principles [23]. The absence of solvents necessitates careful temperature control to maintain reactant fluidity while preventing thermal decomposition, typically requiring temperatures around 120 degrees Celsius for optimal conversion rates.

Biocatalytic approaches utilizing enzymatic systems offer unparalleled selectivity and mild reaction conditions that operate under physiological temperatures and pH conditions [33]. Lipase B catalysts facilitate acylation reactions at 37 degrees Celsius over 24-hour periods, achieving 67 percent yields with minimal energy input of 0.037 kilowatt-hours per mole [33]. The enzymatic approach provides excellent functional group tolerance while operating in aqueous or minimal organic solvent systems that eliminate many environmental concerns associated with traditional synthesis methods.

Table 5: Optimization Parameters for Enhanced Yields

| Parameter | Low Level | High Level | Optimal Value | Effect on Yield | Statistical Significance |

|---|---|---|---|---|---|

| Temperature | 0°C | 100°C | 25°C | +15% | p<0.001 |

| Catalyst Loading | 0.5 equiv | 2.0 equiv | 1.2 equiv | +22% | p<0.001 |

| Reaction Time | 1 h | 8 h | 3 h | +8% | p<0.05 |

| Solvent Volume | 10 mL | 50 mL | 25 mL | +5% | p>0.05 |

| Substrate Ratio | 1:1 | 1:3 | 1:2 | +12% | p<0.01 |

Water-based reaction systems represent the ultimate green chemistry goal of utilizing water as the primary reaction medium, although challenges related to substrate solubility and catalyst compatibility limit their effectiveness for hydrophobic benzophenone derivatives [29]. Mixed aqueous-ethanol systems enable partial solubilization while maintaining predominantly aqueous conditions, achieving 52 percent yields over 8-hour reaction periods [29]. These systems require elevated temperatures of 100 degrees Celsius to overcome solubility limitations while maintaining reasonable reaction rates.

The integration of multiple green chemistry principles through combined approaches offers synergistic benefits that exceed the performance of individual methodologies [28] [29]. Microwave heating combined with ionic liquid media provides rapid reaction rates with recyclable solvents, while mechanochemical activation in the presence of minimal liquid assistance bridges solvent-free and solution-phase advantages [21] [28]. These hybrid approaches represent the cutting edge of sustainable organic synthesis while delivering the high yields and selectivities required for practical synthetic applications.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional atomic arrangement in crystalline materials [1] [2]. For benzophenone derivatives, this technique provides comprehensive structural information including precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions [3] [4]. The method relies on the coherent scattering of X-rays by the electron density distribution within the crystal lattice, producing characteristic diffraction patterns that can be analyzed to reconstruct the crystal structure [5] [6].

The single-crystal diffraction approach for organic compounds such as 4-Chloro-4'-nitrobenzophenone requires high-quality crystals with dimensions typically ranging from 0.1 to 0.5 millimeters [7] [1]. The diffraction data collection involves measuring the intensities of reflections across a complete sphere of reciprocal space, ensuring adequate sampling for accurate structure determination [5] [8]. Modern area detectors and synchrotron sources have significantly enhanced data quality and collection efficiency, enabling precise structural analysis even for weakly diffracting organic crystals [7] [2].

Orthorhombic Crystal System Parameters

Benzophenone derivatives commonly crystallize in the orthorhombic crystal system, characterized by three mutually perpendicular axes of unequal length [3] [9]. The orthorhombic system is defined by the relationship a ≠ b ≠ c and α = β = γ = 90°, where a, b, and c represent the unit cell edge lengths and α, β, and γ denote the inter-axial angles [10] [11].

For related compounds, the 4-Chloro-3-nitrobenzophenone has been confirmed to belong to the orthorhombic system with unit cell parameters a = 12.9665(11) Å, b = 7.4388(6) Å, and c = 24.336(2) Å [12] [11]. The stable α-form of benzophenone itself crystallizes in the orthorhombic system with parameters a = 10.28 Å, b = 12.12 Å, and c = 7.99 Å [3]. These parameters demonstrate the typical range of unit cell dimensions observed for substituted benzophenone derivatives.

| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzophenone | 12.9665 | 7.4388 | 24.336 | 2347.33 |

| Benzophenone (α-form) | 10.28 | 12.12 | 7.99 | 995.50 |

| 3-nitro-4-hydroxy-4'-bromobenzophenone | 7.619 | 27.651 | 5.650 | 1190.30 |

The orthorhombic crystal system provides optimal packing efficiency for benzophenone derivatives, accommodating the planar aromatic rings and bulky substituents while maintaining crystallographic symmetry [13] [14]. The specific unit cell dimensions reflect the molecular dimensions and intermolecular interactions, including π-π stacking between aromatic rings and halogen bonding involving chlorine substituents [13] [15].

Unit Cell Dimensions and Space Group Determination

Space group determination represents a critical aspect of crystal structure analysis, as it defines the symmetry operations that relate equivalent positions within the unit cell [9] [1]. For benzophenone derivatives, the most commonly observed space groups include P2₁2₁2₁ and related orthorhombic symmetries [3] [9] [16].

The benzophenone stable α-form crystallizes in space group P2₁2₁2₁, which belongs to the chiral orthorhombic crystal class [3]. This space group contains 21 screw axes along all three crystallographic directions, resulting in eight equivalent positions per unit cell [9]. The 4,4'-diaminobenzophenone has also been confirmed to crystallize in the same space group P2₁2₁2₁ [9], suggesting that this symmetry is characteristic of many benzophenone derivatives.

The systematic absence conditions for space group P2₁2₁2₁ require that reflections with h00 be absent unless h is even, 0k0 be absent unless k is even, and 00l be absent unless l is even [9] [1]. These systematic absences provide unambiguous identification of the space group during structure solution. The presence of 21 screw axes indicates that molecules are related by translation combined with 180° rotation, creating helical arrangements along the crystallographic axes [3] [9].

Unit cell parameter determination relies on precise measurement of reflection positions, typically achieving accuracy better than 0.001 Å for modern diffractometers [2] [5]. The cell constants are refined using least-squares methods applied to accurately centered reflections distributed throughout reciprocal space [1] [5]. Temperature effects must be considered, as thermal expansion can cause significant variations in unit cell dimensions [3] [17].

Powder X-ray Diffraction Patterns

Powder X-ray diffraction provides complementary structural information to single-crystal methods, particularly valuable when high-quality single crystals are unavailable [18] [19] [20]. The technique involves measuring diffraction from randomly oriented crystallites, producing characteristic peak patterns that serve as fingerprints for phase identification and structural analysis [19] [21].

For benzophenone derivatives, powder diffraction patterns exhibit strong reflections corresponding to the major crystallographic planes [16] [18]. The peak positions directly relate to d-spacings through Bragg's law: nλ = 2d sinθ, where n is the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle [18] [19]. The relative intensities depend on structure factors, which incorporate atomic positions and scattering factors [5] [6].

The powder diffraction pattern of 3-nitro-4-hydroxy-4'-bromobenzophenone has been characterized with 109 observed reflections up to 2θ = 90°, providing comprehensive structural information [16]. The pattern evaluation yielded figures-of-merit confirming the reliability of the indexed reflections and refined unit cell parameters [16]. The high number of observed reflections demonstrates the excellent crystallinity achievable in benzophenone derivatives.

Peak profile analysis in powder diffraction provides information about crystallite size and strain through line broadening effects [18] [19] [22]. The Scherrer equation relates crystallite size to peak width: t = 0.9λ/(B cosθ), where t is the crystallite size, B is the peak width, and θ is the diffraction angle [19]. For organic crystals, typical crystallite sizes range from 50 to 500 nanometers, depending on crystallization conditions [20] [21].

Modern powder diffractometers achieve high resolution through optimized optics, including focusing monochromators and high-resolution detectors [23] [2]. Synchrotron radiation sources provide exceptional resolution and intensity, enabling detailed structural analysis comparable to single-crystal methods [20] [21]. Advanced analysis techniques such as Rietveld refinement allow complete structure determination from powder data alone [1] [18] [20].

High-Resolution X-ray Diffraction for Crystalline Perfection

High-resolution X-ray diffraction serves as the premier technique for assessing crystalline perfection and detecting structural defects in organic crystals [2] [24] [25]. The method employs highly monochromatic X-ray beams with minimal angular divergence to achieve exceptional resolution, typically better than 0.0001° in diffraction angle [2] [25].

Crystalline perfection analysis relies on measuring rocking curves, which plot diffracted intensity versus incident angle around Bragg reflection conditions [24] [25] [26]. Perfect crystals exhibit narrow rocking curves with symmetric profiles, while structural defects cause broadening and asymmetry [24] [26]. The full width at half maximum (FWHM) of rocking curves provides quantitative measures of crystal quality, with values below 0.01° indicating excellent perfection [24] [26].

For benzophenone derivatives, high-resolution studies have revealed exceptional crystalline quality in properly grown samples [11] [17]. The 4-Chloro-3-nitrobenzophenone crystals grown by controlled evaporation demonstrated good structural perfection with narrow diffraction peaks [11]. Silicon wafer reference measurements typically show FWHM values around 0.004°, providing calibration standards for assessing organic crystal quality [26].

Reciprocal space mapping represents an advanced high-resolution technique that provides comprehensive structural information [2] [25] [26]. These measurements map diffracted intensity throughout reciprocal space regions around specific Bragg reflections, revealing details about strain, tilt, and mosaic structure [26]. The technique separates different types of structural imperfections through their distinct signatures in reciprocal space [25] [26].

| Parameter | Perfect Crystal | Good Quality | Poor Quality |

|---|---|---|---|

| Rocking curve FWHM | < 0.005° | 0.005-0.05° | > 0.05° |

| Peak symmetry | Symmetric | Slightly asymmetric | Highly asymmetric |

| Background intensity | Very low | Low | High |

| Satellite peaks | Absent | Weak | Strong |

Strain analysis through high-resolution diffraction enables quantitative determination of residual stresses and elastic deformation [26] [27]. The technique measures minute changes in lattice spacing with precision better than 10⁻⁴, corresponding to strain sensitivities of approximately 10⁻⁵ [2] [26]. This capability proves essential for understanding mechanical properties and thermal behavior of organic crystals [17] [26].

Defect characterization includes identification of dislocations, grain boundaries, and mosaic structure through specialized diffraction techniques [24] [26]. X-ray topography provides spatial mapping of defect distributions, while diffuse scattering analysis reveals local structural disorder [5] [26]. These methods contribute to comprehensive understanding of crystal quality and its relationship to physical properties [24].